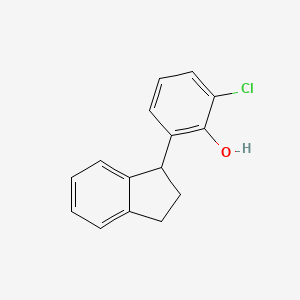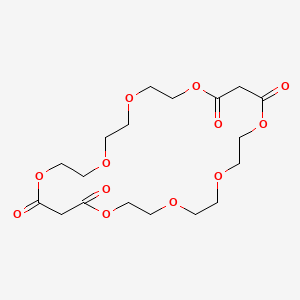![molecular formula C22H17NO2 B14423396 5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole CAS No. 83959-86-8](/img/no-structure.png)
5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Biphenyl and Methoxyphenyl Precursors: Using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization reaction.
Reaction Conditions: The reaction may be carried out under reflux conditions with solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-oxazole: A simpler oxazole derivative.
4-Phenyl-2-methoxyphenyl-1,3-oxazole: Similar structure with different substituents.
Uniqueness
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” is unique due to its specific combination of biphenyl and methoxyphenyl groups, which may impart distinct chemical and physical properties.
Eigenschaften
| 83959-86-8 | |
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C22H17NO2/c1-24-20-10-6-5-9-19(20)22-23-15-21(25-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3 |
InChI-Schlüssel |
GGFKOKGUIWVWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)


![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)



